molecular formula C8H10BrClN2O B6299226 2-(3-Bromo-phenoxy)-acetamidine CAS No. 2368871-22-9

2-(3-Bromo-phenoxy)-acetamidine

Cat. No.: B6299226
CAS No.: 2368871-22-9
M. Wt: 265.53 g/mol
InChI Key: UPPMHXLHPNULBJ-UHFFFAOYSA-N
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Description

2-(3-Bromo-phenoxy)-acetamidine is an organic compound characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-phenoxy)-acetamidine typically involves the reaction of 3-bromophenol with acetamidine. One common method involves the use of 3-bromophenylboronic acid and bromoacetonitrile as starting materials . The reaction is carried out under controlled conditions, often involving palladium-catalyzed processes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-phenoxy)-acetamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation processes, and bases such as cesium carbonate for nucleophilic substitutions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various brominated derivatives, while nucleophilic substitution can introduce a wide range of functional groups to the acetamidine moiety.

Scientific Research Applications

2-(3-Bromo-phenoxy)-acetamidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-phenoxy)-acetamidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its action can include modulation of signal transduction processes and alteration of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-phenoxy)-acetamidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo both electrophilic and nucleophilic substitution reactions makes it a versatile compound for various synthetic applications.

Properties

IUPAC Name

2-(3-bromophenoxy)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O.ClH/c9-6-2-1-3-7(4-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPMHXLHPNULBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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